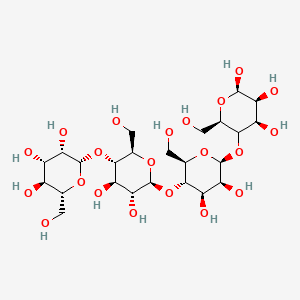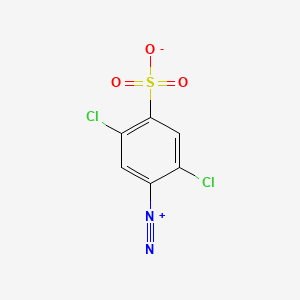
Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt: is a diazonium compound characterized by the presence of two chlorine atoms and a sulfonate group on the benzene ring. This compound is known for its reactivity and is widely used in various chemical processes, including dye synthesis and organic transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt typically involves the diazotization of 2,5-dichloroaniline in the presence of sulfuric acid and sodium nitrite. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt. The general reaction scheme is as follows:
2,5-dichloroaniline+NaNO2+H2SO4→Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt+H2O+NaHSO4
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors that allow for precise control of reaction conditions. The use of automated systems ensures consistent quality and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt undergoes substitution reactions where the diazonium group is replaced by other functional groups such as hydroxyl, halide, or amino groups.
Coupling Reactions: This compound is commonly used in azo coupling reactions to form azo dyes. The reaction involves the coupling of the diazonium compound with phenols or aromatic amines.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as copper(I) chloride or bromide are used under acidic conditions.
Coupling Reactions: Phenols or aromatic amines are used in alkaline conditions.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used.
Major Products Formed:
Substitution Reactions: 2,5-dichloro-4-sulfoaniline and its derivatives.
Coupling Reactions: Azo dyes with various chromophoric properties.
Reduction Reactions: 2,5-dichloro-4-sulfoaniline.
Applications De Recherche Scientifique
Chemistry: Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt is extensively used in the synthesis of azo dyes, which are important in the textile industry. It is also used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used as a labeling reagent for proteins and nucleic acids. The diazonium group reacts with amino or thiol groups in biomolecules, allowing for their detection and analysis.
Medicine: Although not directly used as a drug, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In addition to dye synthesis, this compound is used in the production of pigments, photographic chemicals, and as a reagent in analytical chemistry.
Mécanisme D'action
The reactivity of Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt is primarily due to the presence of the diazonium group. This group can undergo various reactions, including substitution and coupling, by forming reactive intermediates. The sulfonate group enhances the solubility of the compound in water, making it suitable for aqueous reactions.
Comparaison Avec Des Composés Similaires
Benzenediazonium chloride: Lacks the sulfonate group and has different solubility properties.
2,4-Dichlorobenzenediazonium chloride: Similar structure but different substitution pattern on the benzene ring.
4-Sulfobenzenediazonium chloride: Contains a sulfonate group but lacks the chlorine atoms.
Uniqueness: Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt is unique due to the presence of both chlorine atoms and the sulfonate group, which impart distinct reactivity and solubility properties. This makes it particularly useful in specific synthetic applications and industrial processes.
Propriétés
Numéro CAS |
69121-21-7 |
|---|---|
Formule moléculaire |
C6H2Cl2N2O3S |
Poids moléculaire |
253.06 g/mol |
Nom IUPAC |
2,5-dichloro-4-diazoniobenzenesulfonate |
InChI |
InChI=1S/C6H2Cl2N2O3S/c7-3-2-6(14(11,12)13)4(8)1-5(3)10-9/h1-2H |
Clé InChI |
NHUITRBCJABNMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)S(=O)(=O)[O-])Cl)[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


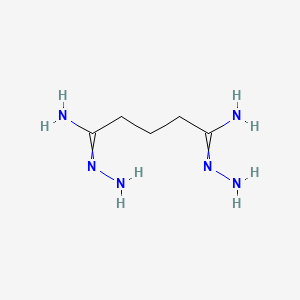
![(1R,5S,6R)-5-Hydroxy-4-(hydroxymethyl)-3-((E)-prop-1-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B13761485.png)
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)
![5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13761511.png)
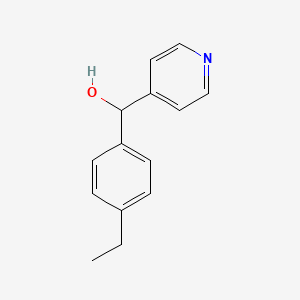
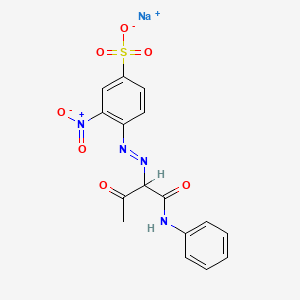
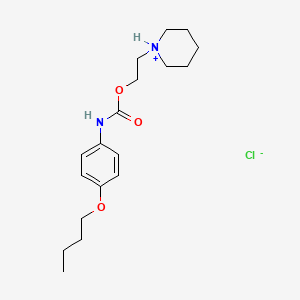
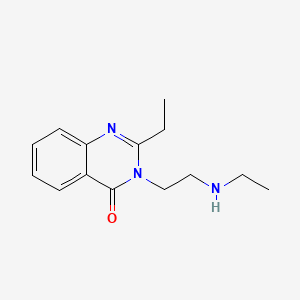
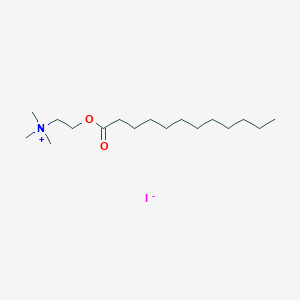

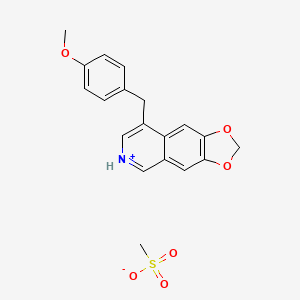
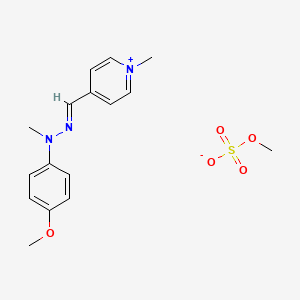
![2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride](/img/structure/B13761552.png)
